An In-Depth Technical Guide to the Synthesis and Characterization of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
An In-Depth Technical Guide to the Synthesis and Characterization of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
Introduction: The Significance of the Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Scaffold
The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This bicyclic lactam structure, featuring a fused pyrrolidine and piperazinone ring system, serves as a versatile building block for the synthesis of complex, biologically active molecules. Its rigid, three-dimensional architecture allows for the precise spatial orientation of substituents, a critical factor in optimizing the potency and selectivity of drug candidates.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including potential as anticancer agents, antimicrobial compounds, and inhibitors of various enzymes.[1][2] Notably, the chiral nature of this scaffold, particularly the (S)-enantiomer, provides a defined stereocenter that is crucial for developing selective ligands and inhibitors for various biological targets.[1] This guide provides a comprehensive overview of the key synthetic strategies for constructing the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core and the analytical techniques essential for its thorough characterization.
Part 1: Strategic Approaches to the Synthesis of the Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Core
The construction of the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold can be achieved through several synthetic routes. The choice of a particular strategy often depends on the availability of starting materials, the desired substitution patterns, and the scalability of the reaction. The most common approaches involve the intramolecular cyclization of suitably functionalized proline derivatives.
Reductive Amination followed by Intramolecular Cyclization
A robust and frequently employed method for the synthesis of the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core involves a sequence of N-alkylation of a proline ester followed by intramolecular amide formation. This strategy offers a high degree of control over the introduction of substituents on the pyrazine ring.
Causality Behind Experimental Choices:
-
Choice of Proline Derivative: L-proline or D-proline esters are commonly used as starting materials to introduce chirality into the final molecule. The ester functionality serves as a precursor to the amide bond in the piperazinone ring.
-
Reductive Amination: This step is crucial for the formation of the N-C bond that will become part of the pyrazine ring. The use of a mild reducing agent like sodium triacetoxyborohydride is often preferred as it is selective for the reduction of iminium ions formed in situ and is tolerant of a wide range of functional groups.
-
Cyclization Conditions: The intramolecular cyclization to form the lactam is typically achieved by heating the amino ester precursor. The reaction is often carried out in a high-boiling point solvent to facilitate the elimination of the alcohol from the ester and drive the reaction to completion. In some cases, the use of a base can promote the cyclization by deprotonating the amine, thereby increasing its nucleophilicity.
Experimental Protocol: Synthesis of Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
Step 1: N-Alkylation of L-Proline Methyl Ester
-
To a solution of L-proline methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C and stir for 15 minutes.
-
Add a solution of 2-bromoacetaldehyde diethyl acetal (1.1 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkylated proline methyl ester.
Step 2: Deprotection and Intramolecular Cyclization
-
Dissolve the crude N-alkylated proline methyl ester in a mixture of tetrahydrofuran (THF) and 1M hydrochloric acid.
-
Stir the mixture at room temperature for 12 hours to effect the deprotection of the acetal.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting crude amino aldehyde in methanol and heat to reflux for 8 hours to induce intramolecular cyclization.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one.
Cyclization of N-Acyloyl Proline Derivatives
An alternative approach involves the formation of an amide bond first, followed by a ring-closing reaction to construct the pyrazine ring. This method can be advantageous when the desired substituent on the pyrazine nitrogen is introduced via an acylation reaction.
Causality Behind Experimental Choices:
-
Amide Bond Formation: Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) are effective for coupling a carboxylic acid with the proline nitrogen. This ensures a high-yielding and clean reaction.
-
Reduction of the Amide: The subsequent reduction of the newly formed amide to an amine is a critical step. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of this transformation, although it requires careful handling due to its reactivity.
-
Lactam Formation: The final intramolecular cyclization to form the lactam is typically achieved by heating, similar to the previous method.
Part 2: Comprehensive Characterization of the Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Core
The unambiguous identification and purity assessment of the synthesized hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one are paramount. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the formation of the desired bicyclic scaffold.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the acquired data using appropriate NMR software.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the diastereotopic protons of the pyrrolidine and piperazinone rings. The chemical shifts and coupling constants will be characteristic of the rigid bicyclic system. For the (S)-enantiomer, distinct shifts are observed, for instance, around δ 3.85 (m, 1H, CH-N) and δ 4.12 (q, 1H, J = 6.5 Hz).[3] |
| ¹³C NMR | Signals for all carbon atoms in the molecule, including the characteristic carbonyl carbon of the lactam in the range of δ 165-175 ppm. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.
Experimental Protocol: Mass Spectrometry Analysis
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Acquire the mass spectrum in the desired mass range.
Expected Fragmentation Pattern:
The fragmentation of the hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core is expected to involve the cleavage of the piperazinone and pyrrolidine rings. Common fragmentation pathways may include the loss of CO, as well as cleavages at the ring junctions.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups in a molecule.
Experimental Protocol: IR Spectroscopy Analysis
-
Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Characteristic Absorption Bands:
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Amide C=O stretch | 1650 - 1680 | Strong |
| C-N stretch | 1180 - 1360 | Medium |
| C-H stretch (sp³) | 2850 - 2960 | Medium to Strong |
The most prominent feature in the IR spectrum of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one will be a strong absorption band corresponding to the carbonyl group of the lactam.[4][5][6]
Conclusion: A Versatile Scaffold for Drug Discovery
The hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one core represents a valuable and versatile scaffold in modern drug discovery. The synthetic strategies outlined in this guide, particularly those based on the intramolecular cyclization of proline derivatives, provide reliable and adaptable routes to this important heterocyclic system. The comprehensive characterization using a combination of NMR, MS, and IR spectroscopy is essential to ensure the structural integrity and purity of the synthesized compounds. As our understanding of the biological significance of this scaffold continues to grow, the development of efficient and scalable synthetic methodologies will remain a key focus for researchers in the field.
References
-
A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). MDPI. Retrieved from [Link]
-
Discovery of 8-Methyl-pyrrolo[1,2- a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. (2020). PubMed. Retrieved from [Link]
-
ChemInform Abstract: Selective Synthesis of N-Substituted Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives via Alkyne Cyclization. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. (2022). MDPI. Retrieved from [Link]
-
Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. (2020). PMC. Retrieved from [Link]
-
A Two-Step Synthesis of Hexahydropyrrolo-[1,2-d][2][7][8]triazine-1,4-dione and Related Compounds. (2006). ResearchGate. Retrieved from [Link]
- SUBSTITUTED HEXAHYDROPYRROLO (1,2-A)PYRAZINES, OCTAHYDROPYRIDO(1,2-A)PYRAZINES AND DECAHYDROPYRAZINO(1,2-A)AZEPINES. (2007). Google Patents.
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Retrieved from [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2024). Preprints.org. Retrieved from [Link]
-
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation. (2017). Semantic Scholar. Retrieved from [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. Retrieved from [Link]
-
Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. (1971). ResearchGate. Retrieved from [Link]
-
6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
FTIR and Raman Spectroscopic Investigations of a Nor.oxacin/ Carbopol934 Polymeric Suspension. (2012). Journal of Young Pharmacists. Retrieved from [Link]
-
Dihydropyrrolo[1,2-a]Pyrazinones. (2021). Encyclopedia.pub. Retrieved from [Link]
-
(R)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. (n.d.). Advanced ChemBlocks. Retrieved from [Link]
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (2009). RACO. Retrieved from [Link]
-
Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. Retrieved from [Link]
-
Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2016). PMC. Retrieved from [Link]
-
FTIR spectra of the RH. Trace A shows the RH in the oxidized state.... (n.d.). ResearchGate. Retrieved from [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). University of Wisconsin Libraries. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]
Sources
- 1. (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one|CAS 151763-88-1 [benchchem.com]
- 2. Discovery of 8-Methyl-pyrrolo[1,2- a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
